

Revolutionizing Drug Discovery: Applications of Conformationally Constrained Peptides

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Compound of Interest

Compound Name: (3R)-3-amino-3-(4-nitrophenyl)propanoic acid

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Conformationally constrained peptides have emerged as a powerful class of therapeutic agents, bridging the gap between small molecules and large biologics. By restricting the peptide's flexibility, conformational constraints enhance metabolic stability, increase binding affinity and specificity, and improve cell permeability. These engineered peptides offer promising solutions for targeting challenging protein-protein interactions (PPIs) implicated in a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. This document provides a detailed overview of the applications of conformationally constrained peptides, complete with experimental protocols and quantitative data to guide researchers in this exciting field.

Key Advantages of Conformationally Constrained Peptides

Linear peptides often suffer from rapid degradation by proteases and lack a well-defined three-dimensional structure in solution, which can lead to poor target binding.[1][2] Imposing conformational constraints, such as through cyclization or stapling, addresses these limitations by locking the peptide into its bioactive conformation.[3][4] This pre-organization reduces the entropic penalty upon binding, leading to significantly higher affinity and specificity for the target

protein.[1][5] Furthermore, the constrained structure can shield the peptide backbone from proteolytic enzymes, thereby increasing its half-life in biological systems.[6][7]

Applications in Oncology: Targeting the p53-MDM2/MDMX Axis

A prime example of the therapeutic potential of conformationally constrained peptides is in the reactivation of the p53 tumor suppressor pathway. In many cancers, p53 is inactivated by overexpression of its negative regulators, MDM2 and MDMX.[8][9] Stapled peptides have been designed to mimic the α -helical domain of p53 that binds to MDM2 and MDMX, thereby disrupting this interaction and restoring p53 function.[10]

ATSP-7041: A Case Study

ATSP-7041 is a stapled peptide that dually inhibits both MDM2 and MDMX with high affinity.[11][12] This dual inhibition is crucial as some tumors overexpress MDMX, rendering them resistant to MDM2-selective inhibitors.[9] Preclinical studies have demonstrated the potent anti-tumor activity of ATSP-7041 in various cancer models.[11][13]

Quantitative Data for ATSP-7041

Parameter	Value	Target(s)	Method	Reference(s)
Binding Affinity (KD)	5 nM	MDM2/MDMX	Not Specified	[14][15]
Cellular Potency (EC50)	3.8 μ M - 5.0 μ M	SJSA-1 cells	Cell Viability Assay	[4]
In Vivo Efficacy	61% - 87% Tumor Growth Inhibition	SJSA-1 & MCF-7 xenografts	Animal Model	[13]
Proteolytic Stability	9-fold longer half-life vs. unstapled peptide	In vitro	Protease Assay	[7]
Cell Permeability	Demonstrates cell penetration	Not Specified	Cellular Uptake Assays	[16]

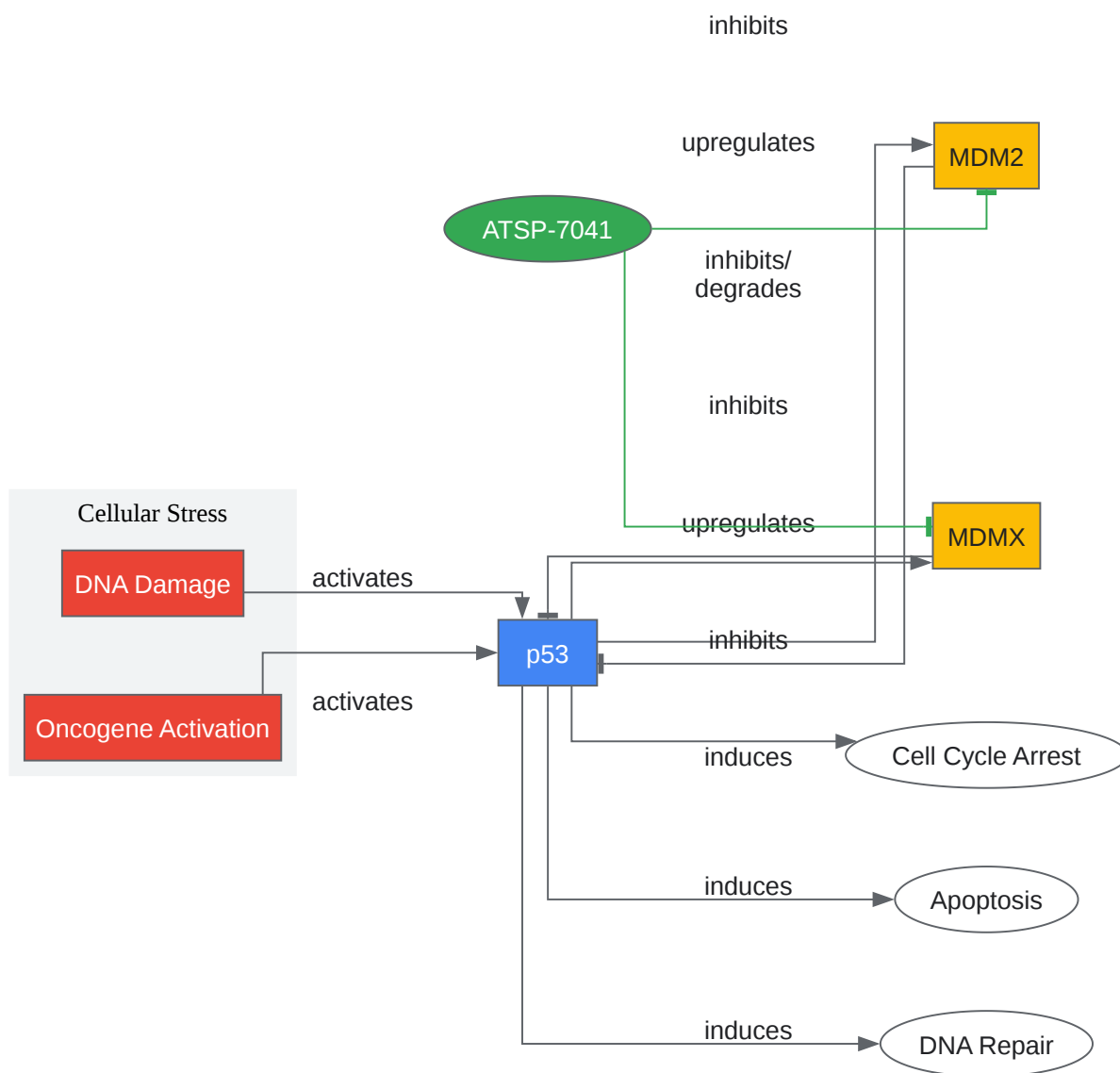
Applications in Pain Management: α -Conotoxin Vc1.1

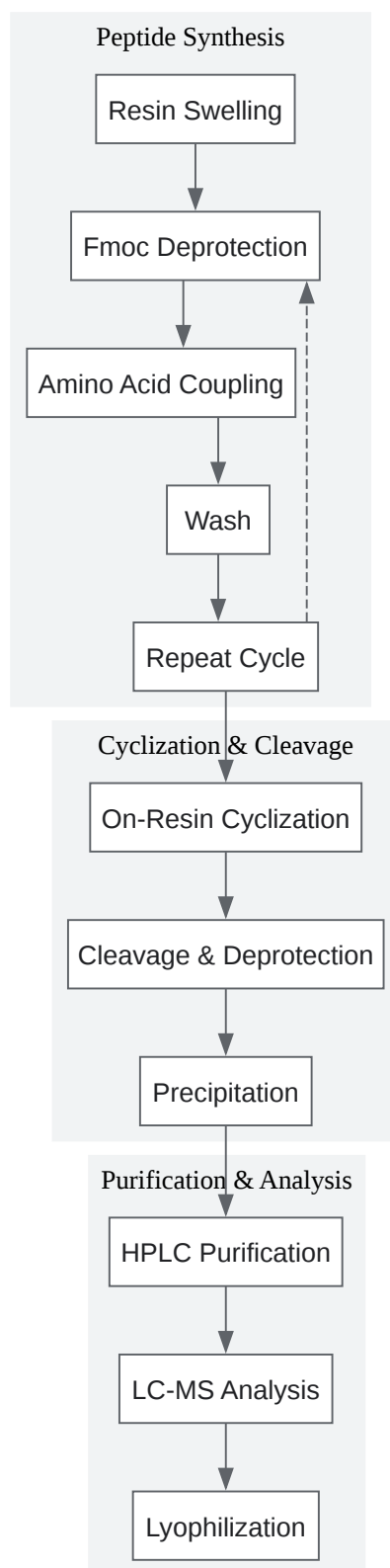
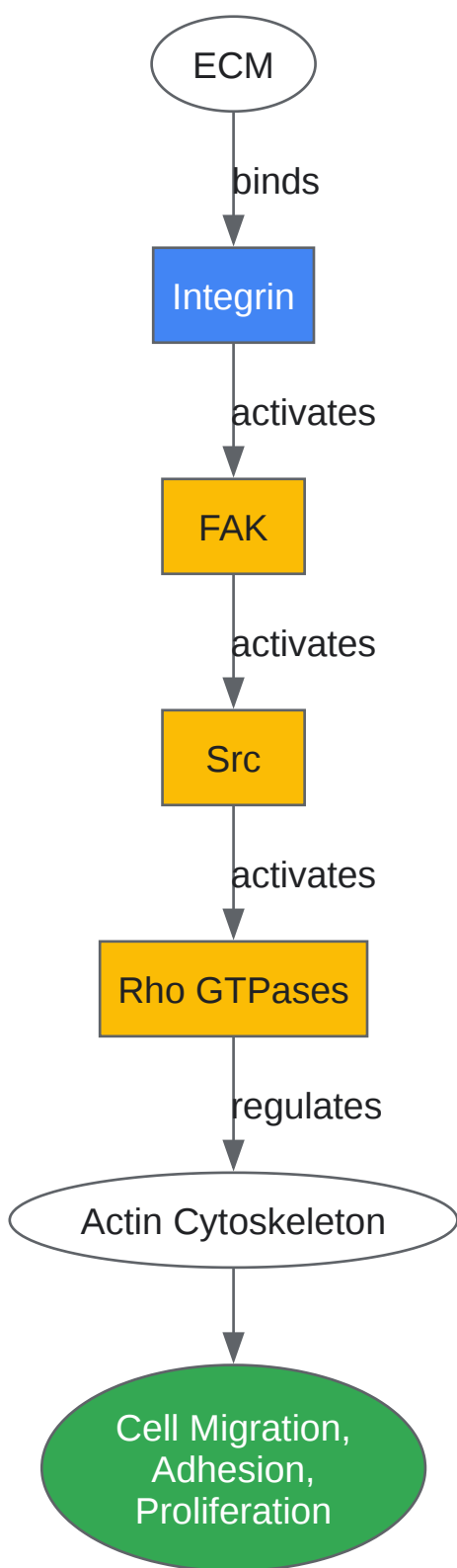
α -Conotoxin Vc1.1 is a disulfide-rich peptide derived from the venom of the cone snail *Conus victoriae*. [17] It has shown significant analgesic properties in preclinical models of neuropathic pain. [18] Its mechanism of action involves the potent and selective inhibition of nicotinic acetylcholine receptors (nAChRs), particularly the $\alpha 9\alpha 10$ subtype, and modulation of GABAB receptors. [18][19][20] A cyclized version, cVc1.1, has been developed to improve its oral bioavailability and stability. [5][18]

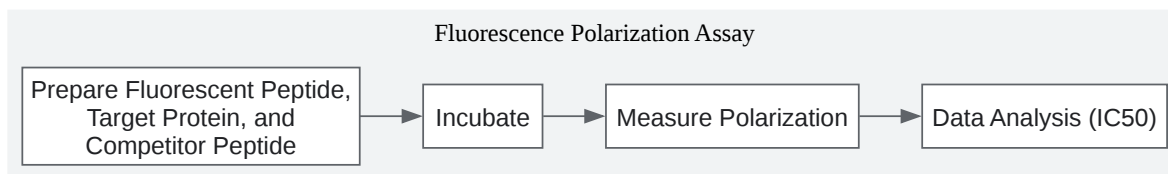
Quantitative Data for α -Conotoxin Vc1.1 and its Analogs

Peptide	Target	IC50	Method	Reference(s)
Vc1.1	$\alpha 9\alpha 10$ nAChR	19-109 nM (rat)	Electrophysiology	[19]
Vc1.1	GABAB Receptor-mediated Cav2.2/2.3 inhibition	1.7 nM	Electrophysiology	[19]
cVc1.1	$\alpha 9\alpha 10$ nAChR	766 nM	Electrophysiology	[19]
cVc1.1	GABAB Receptor-mediated HVA Ca2+ channel inhibition	0.3 nM	Electrophysiology	[19]
Lo1a-RRR	Muscle nAChR ($\alpha 1\beta 1\delta\epsilon$)	1.47 μ M	Electrophysiology	[2]

Signaling Pathway Diagrams







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